Quercetagitrin

説明

Quercetagitrin has been reported in Clibadium surinamense, Achillea biebersteinii, and other organisms with data available.

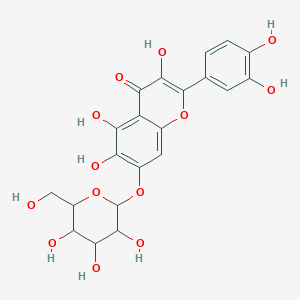

Structure

3D Structure

特性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5,6-trihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O13/c22-5-11-14(26)17(29)19(31)21(34-11)33-10-4-9-12(15(27)13(10)25)16(28)18(30)20(32-9)6-1-2-7(23)8(24)3-6/h1-4,11,14,17,19,21-27,29-31H,5H2/t11-,14-,17+,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTDRZPBDLMCLB-HSOQPIRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30970146 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5,6-trihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-75-4 | |

| Record name | Quercetagitrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetagitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5,6-trihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUERCETAGITRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DX1W79Z8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Isolation and Purification of Quercetagitrin from Tagetes erecta

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for isolating and purifying quercetagitrin, a bioactive flavonoid glycoside, from the flowers of Tagetes erecta (African Marigold). Quercetagitrin, also known as Quercetagetin-7-O-glucoside, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory activities.[1][2] This document synthesizes information from various scientific sources to present detailed experimental protocols, quantitative data, and visual workflows to aid researchers in the efficient extraction and purification of this valuable compound.

Overview of the Isolation and Purification Process

The isolation of quercetagitrin from Tagetes erecta typically involves a multi-step process that begins with the extraction of dried flower material, followed by several purification stages to remove other phytochemicals, such as carotenoids, lipids, and other flavonoids. The general workflow can be summarized as follows:

Caption: General workflow for quercetagitrin isolation.

Experimental Protocols

This section details the various methodologies employed for the extraction and purification of quercetagitrin.

The starting material, Tagetes erecta flowers, is typically dried to a moisture level of 8-11% and then ground into a coarse powder to increase the surface area for efficient solvent extraction.[3]

The primary extraction step aims to liberate quercetagitrin and other phytochemicals from the plant matrix. Several solvent systems have been reported to be effective.

Protocol 2.2.1: Ethanolic Extraction

-

Maceration/Reflux: The dried flower powder is either soaked in ethanol or subjected to reflux extraction.[4]

-

Filtration: The resulting mixture is filtered to separate the solid plant material from the liquid extract.

-

Repeated Extraction: The process is repeated 1-3 times to maximize the yield of the crude extract.

-

Concentration: The filtrates are combined and concentrated under reduced pressure using a rotary evaporator to obtain a dry crude extract.[4]

Protocol 2.2.2: Methanolic Extraction

A methanolic extract of Tagetes erecta inflorescences can be prepared for the analysis and isolation of various polyphenolic compounds, including quercetagitrin.[5]

Protocol 2.2.3: Acetone Extraction

Acetone solutions, with a volume fraction of 90-99%, can be used to extract both lutein and quercetagetin from marigold flower particles.[6]

The crude extract contains a complex mixture of compounds. The following purification steps are employed to isolate quercetagitrin.

Protocol 2.3.1: Defatting

For extracts rich in lipids and carotenoids, a defatting step is often necessary.

-

Soxhlet Extraction: The dried marigold inflorescence residues are defatted using n-hexane in a Soxhlet apparatus at 80°C for 2 hours.[7]

Protocol 2.3.2: Liquid-Liquid Extraction

After initial solvent extraction and concentration, the residue can be further partitioned.

-

The concentrated extract is dispersed in distilled water.[7]

-

This aqueous suspension is then subjected to further purification steps.

Protocol 2.3.3: Column Chromatography

Column chromatography is a crucial step for the separation of quercetagitrin from other compounds.

Method 1: Reversed-Phase Chromatography (C18)

-

Column: DAISO C18 column (250mm x 20mm i.d., 8 μm).[4]

-

Mobile Phase: A binary gradient of water (A) and methanol (B).

-

Elution: Isocratic elution with 50-55% B for 20 minutes.

-

Detection: UV detector at 200-260 nm.

-

Collection: The fraction eluting between 6-12 minutes is collected.[4]

Method 2: Two-Dimensional HPLC

For higher purity, a two-dimensional HPLC approach can be employed.[4]

-

First Dimension: As described in Method 1.

-

Second Dimension:

-

Column: AcchromX-Amide column (250mm x 10mm i.d., 8 μm).[4]

-

Mobile Phase: A binary system of water (A) and acetonitrile (B).

-

Elution: Isocratic elution with 92-98% B for 40 minutes.

-

Detection: UV detector at 200-260 nm.

-

Collection: The fraction eluting between 27-33 minutes is collected, which upon evaporation yields quercetagitrin with a purity of over 99%.[4]

-

Protocol 2.3.4: Recrystallization

For final purification, the isolated compound can be recrystallized.

-

The nearly pure compound is dissolved in aqueous pyridine.

-

Upon cooling, quercetagitrin crystallizes as golden yellow needles.[8]

Data Presentation

The following tables summarize the quantitative data from the described experimental protocols.

Table 1: Extraction Parameters

| Parameter | Value | Reference |

| Starting Material | Dried, powdered Tagetes erecta flowers | [4] |

| Extraction Solvent | Ethanol | [4] |

| 70% (v/v) Ethanol aqueous solution | [7] | |

| Acetone (90-99% v/v) | [6] | |

| Extraction Time | 1.5 hours | [7] |

| Extraction Temperature | Room temperature or reflux | [4] |

| 30-50 °C (for acetone extraction) | [6] |

Table 2: Column Chromatography Parameters

| Parameter | 1D-HPLC (C18) | 2D-HPLC (Amide) | Reference |

| Column Type | DAISO C18 | AcchromX-Amide | [4] |

| Column Dimensions | 250mm x 20mm i.d. | 250mm x 10mm i.d. | [4] |

| Particle Size | 8 μm | 8 μm | [4] |

| Mobile Phase A | Water | Water | [4] |

| Mobile Phase B | Methanol | Acetonitrile | [4] |

| Elution Mode | Isocratic (50-55% B) | Isocratic (92-98% B) | [4] |

| Flow Rate | 6-16 mL/min | 2-4 mL/min | [4] |

| Detection Wavelength | 200-260 nm | 200-260 nm | [4] |

| Retention Time | 6-12 min | 27-33 min | [4] |

| Resulting Purity | - | >99% | [4] |

Visualizations

The following diagrams illustrate the key experimental workflows.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Quercetagitrin - Nordic Biosite [nordicbiosite.com]

- 3. chesci.com [chesci.com]

- 4. CN105693676A - A method of separating and purifying quercetagetin from tagetes erecta - Google Patents [patents.google.com]

- 5. Phytochemical Profile, Antioxidant Activity, and Cytotoxicity Assessment of Tagetes erecta L. Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN110746331B - Industrial method for extracting lutein and quercetagetin from marigold - Google Patents [patents.google.com]

- 7. In vitro antioxidant, anti-diabetic and antilipemic potentials of quercetagetin extracted from marigold (Tagetes erecta L.) inflorescence residues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to the Biosynthesis of Quercetagitrin in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetagitrin, a glycoside of the flavonol quercetagetin, is a plant secondary metabolite of significant interest due to its wide range of reported biological activities, including antioxidant, anti-inflammatory, and potential therapeutic applications. Found in various plant species, notably in the flowers of African marigold (Tagetes erecta), understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the Quercetagitrin biosynthesis pathway, detailing the enzymatic steps, relevant quantitative data, and experimental protocols for its study.

The Biosynthesis Pathway of Quercetagitrin

The biosynthesis of Quercetagitrin is an extension of the well-characterized flavonoid biosynthesis pathway. It begins with the general phenylpropanoid pathway, leading to the formation of the flavonol quercetin. Subsequently, two specific enzymatic modifications—hydroxylation and glycosylation—yield Quercetagitrin.

From Phenylalanine to Quercetin: The General Flavonoid Pathway

The initial steps of the pathway convert the amino acid phenylalanine into the central flavonoid precursor, naringenin chalcone, which is then further processed to yield quercetin. The key enzymes involved in this cascade are:

-

Phenylalanine ammonia-lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate-CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone isomerase (CHI): Isomerizes naringenin chalcone into naringenin.

-

Flavanone 3-hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol.

-

Flavonoid 3'-hydroxylase (F3'H): Introduces a hydroxyl group onto the B-ring of dihydrokaempferol to yield dihydroquercetin.

-

Flavonol synthase (FLS): Oxidizes dihydroquercetin to form the flavonol quercetin.

The Specific Conversion to Quercetagitrin

The conversion of quercetin to Quercetagitrin involves two final, crucial enzymatic reactions:

-

6-Hydroxylation of Quercetin: The key step differentiating the biosynthesis of quercetagetin from other common flavonols is the hydroxylation at the 6-position of the A-ring of quercetin. This reaction is catalyzed by flavonol 6-hydroxylase (F6H) , a cytochrome P450-dependent monooxygenase. This enzyme has been identified in Tagetes species[1].

-

7-O-Glycosylation of Quercetagetin: The final step is the attachment of a glucose moiety to the 7-hydroxyl group of quercetagetin. This glycosylation is catalyzed by a specific UDP-glycosyltransferase (UGT) . While the specific UGT responsible for this reaction in Quercetagitrin biosynthesis has not been fully characterized in Tagetes erecta, UGTs are a large family of enzymes known to be responsible for the glycosylation of flavonoids[2]. The reaction utilizes UDP-glucose as the sugar donor.

Quantitative Data

While extensive quantitative data for the entire Quercetagitrin biosynthesis pathway in a single plant species is limited, this section summarizes available data on the content of relevant flavonoids in Tagetes erecta and kinetic parameters of related enzymes.

Table 1: Flavonoid Content in Tagetes erecta

| Compound | Plant Part | Concentration | Reference |

| Total Flavonoids | Flower | 7.3 - 30.4 µg/mg | [3] |

| Total Flavonoids | Leaf | 9.2 - 24.5 µg/mg | [3] |

| Quercetin | Flower | Present (quantification varies) | [4] |

| Gallic Acid | Flower | Present (quantification varies) | [4] |

| Caffeic Acid | Leaf | Present (quantification varies) | [4] |

| Kaempferol | Flower | Present (quantification varies) | [4] |

| Quercetagetin | Flower | Major flavonoid glycoside | [5] |

| Quercetagitrin | Flower | Major flavonoid glycoside | [5] |

Note: Quantitative data for flavonoid content can vary significantly based on the cultivar, developmental stage, and extraction method.

Table 2: Representative Kinetic Parameters of Flavonoid Biosynthesis Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism | Reference |

| Flavonol Synthase (FLS) | Dihydroquercetin | Data not available for Tagetes erecta | Data not available for Tagetes erecta | General | [1] |

| Flavonol 6-Hydroxylase (F6H) | Quercetin | Not determined | Not determined | Tagetes sp. | [1] |

| UDP-Glycosyltransferase (representative) | Quercetin | 10-50 (approx.) | Varies widely | Various plants | [6] |

Note: Specific kinetic parameters for F6H and the quercetagetin-specific UGT from Tagetes erecta are not yet available in the literature. The provided data for UGTs are representative of flavonoid-modifying enzymes.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the Quercetagitrin biosynthesis pathway.

Heterologous Expression and Purification of Flavonoid Biosynthesis Enzymes

This protocol describes the general workflow for producing and purifying recombinant enzymes for biochemical characterization.

Logical Workflow for Heterologous Expression and Purification

Caption: Workflow for heterologous expression and purification of enzymes.

Methodology:

-

Gene Cloning: The open reading frame of the target enzyme (e.g., F6H or UGT) is amplified from cDNA of the source organism (e.g., Tagetes erecta) and cloned into a suitable expression vector containing an affinity tag (e.g., 6x-His tag).

-

Heterologous Expression: The expression vector is transformed into a suitable host, typically E. coli BL21(DE3). A starter culture is grown and used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density.

-

Protein Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or French press. The lysate is clarified by centrifugation, and the supernatant containing the soluble recombinant protein is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins). The column is washed, and the purified protein is eluted. Protein purity is assessed by SDS-PAGE.

Enzyme Activity Assays

This assay is designed to measure the conversion of quercetin to quercetagetin.

Experimental Workflow for F6H Assay

Caption: Workflow for the Flavonol 6-hydroxylase (F6H) enzyme assay.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.5), NADPH, purified recombinant F6H, and the substrate quercetin (dissolved in a minimal amount of DMSO).

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding an acid (e.g., formic acid or trifluoroacetic acid) to denature the enzyme.

-

Analysis: Centrifuge the mixture to pellet the precipitated protein. Analyze the supernatant by reverse-phase HPLC or HPLC-MS/MS to separate and quantify the product, quercetagetin, and the remaining substrate, quercetin.

This assay measures the glycosylation of quercetagetin to form Quercetagitrin.

Experimental Workflow for UGT Assay

Caption: Workflow for the UDP-Glycosyltransferase (UGT) enzyme assay.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), the sugar donor UDP-glucose, purified recombinant UGT, and the substrate quercetagetin (dissolved in DMSO).

-

Incubation: Incubate the reaction mixture at the enzyme's optimal temperature for a specific duration.

-

Reaction Termination: Terminate the reaction by adding a solvent such as methanol to precipitate the enzyme.

-

Analysis: After centrifugation, analyze the supernatant using HPLC or HPLC-MS/MS to quantify the formation of Quercetagitrin.

Quantification of Pathway Intermediates by HPLC-MS/MS

This protocol outlines a general method for the extraction and quantification of flavonoids from plant tissues.

Experimental Workflow for Metabolite Quantification

Caption: Workflow for the quantification of flavonoid metabolites from plant tissue.

Methodology:

-

Sample Preparation: Harvest plant tissue (e.g., Tagetes erecta flowers) and immediately freeze it in liquid nitrogen, followed by lyophilization to remove water.

-

Extraction: Grind the dried tissue to a fine powder. Extract the metabolites with a suitable solvent, such as 80% methanol, often with sonication to improve extraction efficiency.

-

Filtration: Centrifuge the extract and filter the supernatant through a 0.22 µm filter to remove particulate matter.

-

HPLC-MS/MS Analysis: Inject the filtered extract into an HPLC system coupled to a tandem mass spectrometer (MS/MS).

-

Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of two mobile phases, typically water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific intermediates (quercetin, quercetagetin, and Quercetagitrin) based on their specific precursor-to-product ion transitions.

-

Quantification: Generate standard curves for each analyte using authentic standards to accurately quantify their concentrations in the plant extracts.

-

Conclusion

The biosynthesis of Quercetagitrin in plants proceeds through the general flavonoid pathway to produce quercetin, followed by a specific 6-hydroxylation by F6H to form quercetagetin, and a final 7-O-glycosylation by a UGT. While the pathway is outlined, a significant opportunity exists for further research to fully characterize the specific enzymes involved, particularly from high-producing sources like Tagetes erecta. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to delve deeper into the fascinating biochemistry of this important plant metabolite and to explore its potential for various applications. Further studies focusing on the kinetic properties of the key enzymes and detailed metabolite profiling will be invaluable for advancing our understanding and enabling the biotechnological production of Quercetagitrin.

References

- 1. portal.fis.tum.de [portal.fis.tum.de]

- 2. [PDF] Optimization and Kinetic Modelling of Total Phenols and Flavonoids Extraction from Tilia cordata M. Flowers | Semantic Scholar [semanticscholar.org]

- 3. scispace.com [scispace.com]

- 4. Frontiers | Quantitative analysis of polyphenolic compounds in two different cultivars of marigold (Tagetes erecta L.) using high-performance thin-layer chromatography [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Structure of a flavonoid glucosyltransferase reveals the basis for plant natural product modification - PMC [pmc.ncbi.nlm.nih.gov]

Quercetagitrin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetagitrin, a flavonoid glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and neuroprotective activities. This technical guide provides an in-depth overview of the natural sources of Quercetagitrin, its distribution within the plant kingdom, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, this document elucidates the biosynthetic pathway of its aglycone, quercetagetin, and details the molecular signaling pathway through which Quercetagitrin is believed to exert its anti-inflammatory effects. Quantitative data are presented in structured tables for ease of comparison, and key experimental and logical workflows are visualized using diagrams generated with Graphviz (DOT language).

Natural Sources and Distribution

Quercetagitrin (quercetagetin-7-O-glucoside) is a naturally occurring flavonoid found in a variety of plant species. The primary and most well-documented source of this compound is the African marigold (Tagetes erecta)[1]. It has also been reported in other plants, including Achillea biebersteinii and Clibadium surinamense[2].

Distribution in Tagetes erecta

The flowers of Tagetes erecta are a particularly rich source of Quercetagitrin. Research has indicated that a purified fraction from the methanolic extract of T. erecta inflorescences can contain over 85% Quercetagitrin[3]. While direct quantitative data for Quercetagitrin across different plant parts is limited, studies on the related flavonoid, quercetin, in marigold flowers provide valuable insights into the potential concentrations of these bioactive compounds.

Distribution in Other Plant Species

Quantitative Data on Quercetagitrin and Related Flavonoids

The following table summarizes the available quantitative data for Quercetagitrin and the related flavonoid, quercetin, in key plant sources. It is important to note that data for Quercetagitrin is sparse, and much of the available quantitative analysis focuses on its aglycone, quercetin.

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Tagetes erecta | Flowers | Quercetagitrin | >85% in a purified fraction | [3] |

| Tagetes erecta | Flowers | Quercetin | 47.16 - 72.77 mg/100 g | [4][5] |

| Achillea biebersteinii | Aerial Parts | Quercetin Glycosides | Present | [6] |

| Clibadium surinamense | Not Specified | Quercetagitrin | Present (No quantitative data available) | [2] |

Biosynthesis of Quercetagetin (Aglycone of Quercetagitrin)

Quercetagitrin is a glycoside of quercetagetin. The biosynthesis of quercetagetin follows the general flavonoid biosynthetic pathway, starting from the amino acid phenylalanine. Phenylalanine is converted to 4-coumaroyl-CoA, which then enters the flavonoid pathway. A key step is the hydroxylation of quercetin at the 6-position to form quercetagetin.

Experimental Protocols

Extraction and Isolation of Quercetagitrin

The following protocol is a general guideline for the extraction and isolation of Quercetagitrin from plant material, primarily based on methods used for other flavonoids like quercetin.

-

Sample Preparation: Air-dry the plant material (e.g., Tagetes erecta flowers) at room temperature and grind it into a fine powder.

-

Extraction:

-

Perform Soxhlet extraction with methanol or ethanol for 6-8 hours.

-

Alternatively, use maceration with 80% methanol at room temperature for 24-48 hours with occasional shaking.

-

-

Concentration: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation:

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Quercetagitrin is expected to be concentrated in the more polar fractions like ethyl acetate and n-butanol.

-

-

Purification:

-

Subject the enriched fraction to column chromatography on silica gel or Sephadex LH-20.

-

Elute with a gradient of solvents, for example, chloroform-methanol or toluene-ethyl acetate.

-

Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:formic acid:acetic acid:water) and visualize under UV light.

-

Combine fractions containing the pure compound and recrystallize to obtain pure Quercetagitrin.

-

Quantification of Quercetagitrin by High-Performance Liquid Chromatography (HPLC)

A validated HPLC-UV method is crucial for the accurate quantification of Quercetagitrin. The following provides a template for developing such a method, based on established protocols for quercetin.

-

Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is often preferred for complex plant extracts. A common mobile phase consists of:

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: Acetonitrile or Methanol.

-

A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-10% B; 25-30 min, 10% B.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Based on the UV spectrum of Quercetagitrin, a wavelength around 350-370 nm is typically appropriate.

-

Standard Preparation: Prepare a stock solution of pure Quercetagitrin in methanol and create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Quantification: Identify the Quercetagitrin peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of Quercetagitrin by using the calibration curve.

Structure Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive identification and structural elucidation of isolated Quercetagitrin are achieved using NMR spectroscopy.

-

Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).

-

NMR Experiments:

-

1H NMR: Provides information about the number, environment, and coupling of protons.

-

13C NMR: Provides information about the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons and carbons, allowing for the complete assignment of the structure, including the position of the glycosidic linkage.

-

Signaling Pathway: Inhibition of NF-κB

Quercetagitrin is reported to exhibit anti-inflammatory activity by inhibiting the activation of Nuclear Factor-kappa B (NF-κB)[1]. The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, which then phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Quercetagitrin and its aglycone are believed to interfere with this pathway, potentially by inhibiting IKK activation or the subsequent steps leading to NF-κB nuclear translocation.

Conclusion

Quercetagitrin is a promising natural product with significant therapeutic potential. Tagetes erecta stands out as a primary and rich source for its isolation. While quantitative data across a broader range of plant species remains an area for further research, the methodologies for its extraction, purification, and quantification are well-established based on protocols for similar flavonoids. The elucidation of its inhibitory action on the NF-κB signaling pathway provides a solid foundation for its further development as an anti-inflammatory agent. This guide serves as a comprehensive resource for researchers and professionals in the field of natural product chemistry and drug development, facilitating future investigations into this valuable compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Quercetagitrin | C21H20O13 | CID 5320826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phytochemical Profile, Antioxidant Activity, and Cytotoxicity Assessment of Tagetes erecta L. Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quality Assurance of Total Carotenoids and Quercetin in Marigold Flowers (Tagetes erecta L.) as Edible Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Quercetagitrin Stability and Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetagitrin, a glycoside of the flavonol quercetagetin, is a natural compound with potential therapeutic applications. Understanding its stability and degradation profile is paramount for its development as a pharmaceutical agent. This technical guide provides a comprehensive overview of the factors influencing the stability of quercetagitrin, drawing upon available data for the closely related and extensively studied flavonol, quercetin. The information presented herein is intended to guide researchers in designing and executing robust stability studies for quercetagitrin.

Forced degradation studies are crucial in pharmaceutical development to understand the chemical behavior of a drug substance under various stress conditions, which helps in developing stable formulations and suitable storage conditions.[1][2] These studies involve exposing the drug to conditions more severe than accelerated stability testing, such as high temperature, varying pH, light, and oxidizing agents, to identify potential degradation products and pathways.[1][2]

Factors Affecting Quercetagitrin Stability

The stability of flavonoids like quercetagitrin is influenced by several environmental factors. While specific quantitative data for quercetagitrin is limited, the stability of its aglycone, quercetin, has been more thoroughly investigated and provides valuable insights.

pH

The pH of the medium is a critical factor in the stability of flavonoids. Quercetin has been shown to be more stable in acidic conditions and degrades as the pH increases.[3][4] Early studies indicated a logarithmic increase in the first-order degradation kinetics of quercetin as the pH increased from 4 to 7 at 50°C.[3] More recent research confirmed that the decomposition of quercetin increases as the pH rises from 6.0 to 7.5.[3] This increased degradation at alkaline pH is attributed to the deprotonation of quercetin, which accelerates its oxidation.[3]

Temperature

Temperature is another significant factor that can accelerate the degradation of flavonoids. Thermal degradation of quercetin has been observed to follow first-order kinetics, with the rate of degradation increasing with temperature.[3][5] Studies on quercetin in aqueous solutions have shown that heating accelerates its oxidative degradation.[6] For instance, in topical formulations, a significant loss of quercetin content was observed at 45°C over a year, while it remained relatively stable at lower temperatures.[7][8]

Light

Exposure to light, particularly UV radiation, can induce photodegradation of flavonoids. Both UVA and UVB light have been shown to cause the degradation of quercetin in alcoholic solutions, leading to oxidation and the addition of an alcohol molecule.[9][10][11] In alkaline solutions, a similar degradation mechanism involving the addition of water occurs even in the absence of light.[9] The presence of hydroxyl groups at specific positions (3, 3', and 4') in the quercetin molecule is crucial for its photolability.[9][11]

Oxidation

Oxidative degradation is a major pathway for flavonoid decomposition. The presence of oxygen and oxidizing agents like hydrogen peroxide can lead to the cleavage of the C-ring in the flavonoid structure.[12][13] The oxidation of quercetin can be initiated by air, especially in moderately-basic media (pH ~ 8-10) at ambient temperature.[12] This process can be accelerated by heat and the presence of metal catalysts.[6]

Quercetagitrin Degradation Pathways

The degradation of quercetagitrin is expected to proceed through the hydrolysis of the glycosidic bond to yield its aglycone, quercetagetin, and the corresponding sugar moiety. Subsequently, quercetagetin would likely follow degradation pathways similar to those established for quercetin.

The oxidative degradation of quercetin typically involves the cleavage of the C-ring, leading to the formation of smaller phenolic compounds.[12][13] Key degradation products identified from the oxidation of quercetin include protocatechuic acid and phloroglucinol carboxylic acid.[12][14]

Caption: Proposed degradation pathway of Quercetagitrin.

Quantitative Stability Data

While specific kinetic data for quercetagitrin is scarce, the following tables summarize the available stability data for quercetin, which can serve as a reference for predicting the stability of quercetagitrin.

Table 1: Stability of Quercetin under Different pH Conditions

| pH | Temperature (°C) | Half-life (t½) (h) | Degradation Rate Constant (k) (h⁻¹) | Reference(s) |

| 6.0 | 37 | - | - | [15] |

| 7.5 | 37 | - | - | [15] |

| Acidic | - | 258.32 | - | [16] |

| Alkaline | - | 106.28 | - | [16] |

| Oxidative | - | 29.32 | - | [16] |

Table 2: Thermal Stability of Quercetin in Formulations

| Formulation | Temperature (°C) | Storage Time (days) | Quercetin Loss (%) | Reference(s) |

| Non-ionic emulsion | 45 | 365 | 48 | [8] |

| Anionic emulsion | 45 | 365 | 8 | [8] |

| Raw material | 4, RT, 37, 45 | 182 | No detectable loss | [7][17] |

| Non-ionic cream | 4 | 126 | 20.1 | [17] |

| Non-ionic cream | 4 | 182 | 22.2 | [17] |

| Non-ionic cream | 45 | 182 | 13.2 | [17] |

| Anionic gel-cream | 45 | 84 | 28.4 | [17] |

| Anionic gel-cream | 45 | 182 | 40.3 | [17] |

| Anionic gel-cream | 37 | 182 | 12.0 | [17][18] |

Experimental Protocols for Stability Studies

Detailed experimental protocols are essential for obtaining reliable and reproducible stability data. The following outlines a general approach for conducting forced degradation studies on quercetagitrin.

Forced Degradation Workflow

Caption: General workflow for forced degradation studies of Quercetagitrin.

Methodology for Forced Degradation Studies

-

Preparation of Stock Solution: Prepare a stock solution of quercetagitrin in a suitable solvent (e.g., methanol, ethanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with an equal volume of 0.1 M hydrochloric acid and keep at room temperature or elevated temperature (e.g., 60°C) for a specified period. Neutralize the solution before analysis.

-

Alkaline Hydrolysis: Treat the stock solution with an equal volume of 0.1 M sodium hydroxide and keep at room temperature for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature for a specified period.

-

Thermal Degradation: Keep the stock solution in a temperature-controlled oven at a specified temperature (e.g., 80°C) for a defined period.

-

Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

-

-

Sample Analysis:

-

At predetermined time intervals, withdraw aliquots from each stress condition.

-

Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining quercetagitrin and detect any degradation products.[19][20][21][22]

-

Characterize the degradation products using techniques like LC-MS/MS and NMR for structural elucidation.[23][24][25][26][27]

-

Conclusion

This technical guide summarizes the current understanding of the stability and degradation of quercetagitrin, primarily based on data from its aglycone, quercetin. The key factors influencing its stability are pH, temperature, light, and oxidative stress. The degradation is likely to proceed via hydrolysis of the glycosidic bond followed by oxidative cleavage of the flavonol ring structure. To ensure the successful development of quercetagitrin as a therapeutic agent, it is imperative to conduct comprehensive forced degradation and long-term stability studies to establish its intrinsic stability profile and identify potential degradation products. The experimental protocols and analytical methods outlined in this guide provide a framework for undertaking such investigations.

References

- 1. librarysearch.mtroyal.ca [librarysearch.mtroyal.ca]

- 2. longdom.org [longdom.org]

- 3. mdpi.com [mdpi.com]

- 4. Quercetin enhances vitamin D2 stability and mitigate the degradation influenced by elevated temperature and pH value - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Evaluation of functional stability of quercetin as a raw material and in different topical formulations by its antilipoperoxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. The Photodegradation of Quercetin: Relation to Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The photodegradation of quercetin: relation to oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Degradation kinetics of fisetin and quercetin in solutions as effected by pH, temperature and coexisted proteins | Journal of the Serbian Chemical Society [shd-pub.org.rs]

- 16. Degradation Kinetic and Pharmacokinetic Studies of Quercetin Chit...: Ingenta Connect [ingentaconnect.com]

- 17. Evaluation of functional stability of quercetin as a raw material and in different topical formulations by its antilipoperoxidative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ijam.co.in [ijam.co.in]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Stability indicating simplified HPLC method for simultaneous analysis of resveratrol and quercetin in nanoparticles and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. tandfonline.com [tandfonline.com]

- 27. researchgate.net [researchgate.net]

In vitro antioxidant capacity assays for Quercetagitrin

An In-Depth Technical Guide to In Vitro Antioxidant Capacity Assays for Quercetagitrin

Introduction

Quercetagitrin, a flavonoid glycoside, is a compound of significant interest in the fields of pharmacology and nutraceuticals due to its potential health benefits, which are largely attributed to its antioxidant properties. The ability of Quercetagitrin to neutralize reactive oxygen species (ROS) and other free radicals positions it as a candidate for mitigating oxidative stress-related pathologies. This technical guide provides a comprehensive overview of the core in vitro assays used to quantify the antioxidant capacity of Quercetagitrin, intended for researchers, scientists, and professionals in drug development. This document details the experimental protocols, presents quantitative data, and illustrates the underlying principles and workflows through diagrams.

Core Principles of Antioxidant Capacity Assays

In vitro antioxidant assays are broadly categorized based on their reaction mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

-

Hydrogen Atom Transfer (HAT) based assays: These assays measure the classical ability of an antioxidant to quench free radicals by donating a hydrogen atom. The Oxygen Radical Absorbance Capacity (ORAC) assay is a prime example of this mechanism.

-

Single Electron Transfer (SET) based assays: In these assays, the antioxidant provides an electron to reduce an oxidant. The color change of the oxidant is measured spectrophotometrically. Assays like DPPH, ABTS, and FRAP are based on the SET mechanism.

It is crucial to employ a battery of assays from both categories to gain a comprehensive understanding of a compound's antioxidant profile, as the efficacy can vary depending on the specific radical or oxidant used.

Quantitative Antioxidant Capacity of Quercetagitrin

The antioxidant activity of Quercetagitrin is typically quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. Lower IC50 values indicate higher antioxidant potency.

| Assay | IC50 (μmol/L) | Positive Control | IC50 of Positive Control (μmol/L) |

| DPPH Radical Scavenging | 27.12 ± 1.31[1][2] | Quercetin | 27.85[1] |

| Rutin | 17.82[1] | ||

| ABTS Radical Scavenging | 12.16 ± 0.56[1][2] | Quercetin | - |

| Rutin | - | ||

| Hydroxyl Radical Scavenging | 1833.97 ± 6.66[1][2] | Quercetin | - |

| Rutin | - |

Experimental Protocols and Methodologies

Detailed methodologies for the most common in vitro antioxidant capacity assays are provided below. These protocols are synthesized from established methods and should be adapted and optimized based on specific laboratory conditions and equipment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing the violet-colored DPPH solution to be reduced to the yellow-colored diphenylpicrylhydrazine.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.175 mM) in methanol.[1] This solution should be freshly prepared and protected from light.[3]

-

Prepare a series of dilutions of Quercetagitrin in methanol or another suitable solvent.

-

A known antioxidant, such as Ascorbic Acid, Trolox, or Quercetin, should be used as a positive control.[4]

-

-

Assay Procedure:

-

In a 96-well microplate or test tubes, add a specific volume of the Quercetagitrin solution (e.g., 2 mL).[1]

-

Add an equal volume of the DPPH solution (e.g., 2 mL) to each well/tube and mix thoroughly.[1]

-

Prepare a blank sample containing only the solvent and the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[3]

-

-

Measurement and Calculation:

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.[5][6]

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Inhibition = [(A_control - A_sample) / A_control] * 100

-

Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

-

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of Quercetagitrin.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color, which is measured spectrophotometrically.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.[7][8]

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[7][8]

-

Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate buffer, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[5][8]

-

Prepare a series of dilutions of Quercetagitrin.

-

-

Assay Procedure:

-

Measurement and Calculation:

-

Measure the decrease in absorbance at 734 nm.[5]

-

The scavenging activity is calculated using the same formula as for the DPPH assay.

-

The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare the FRAP reagent fresh by mixing:

-

Warm the FRAP reagent to 37°C before use.[10]

-

Prepare a series of dilutions of Quercetagitrin and a ferrous sulfate (FeSO₄) standard curve.

-

-

Assay Procedure:

-

Measurement and Calculation:

-

Measure the absorbance of the blue-colored solution at 593 nm.[9]

-

The antioxidant capacity is determined by comparing the absorbance of the sample with that of the ferrous sulfate standard curve. The results are expressed as µmol Fe²⁺ equivalents per gram or mole of the sample.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay evaluates the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[11]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a fluorescein working solution (e.g., 40 nM final concentration) in a 75 mM phosphate buffer (pH 7.4).

-

Prepare a fresh AAPH solution (e.g., 18 mM final concentration).

-

Prepare a series of dilutions of Quercetagitrin and a Trolox standard curve (e.g., 2.0 – 20.0 µM).

-

-

Assay Procedure (96-well plate format):

-

Measurement and Calculation:

-

Immediately place the plate in a fluorescence microplate reader and measure the fluorescence decay every 1-2 minutes for at least 60 minutes.[11] The excitation wavelength is typically 485 nm and the emission wavelength is 520-528 nm.[11][12]

-

The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

-

The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

-

The ORAC value is determined by comparing the net AUC of the sample to that of the Trolox standard curve and is expressed as µmol of Trolox Equivalents (TE).[12]

-

Visualizations of Assay Mechanisms and Workflows

General Experimental Workflow

The following diagram illustrates a typical workflow for spectrophotometric antioxidant assays.

References

- 1. In vitro antioxidant, anti-diabetic and antilipemic potentials of quercetagetin extracted from marigold (Tagetes erecta L.) inflorescence residues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro antioxidant, anti-diabetic and antilipemic potentials of quercetagetin extracted from marigold (Tagetes erecta L.) inflorescence residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 8. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ultimatetreat.com.au [ultimatetreat.com.au]

- 11. kamiyabiomedical.com [kamiyabiomedical.com]

- 12. agilent.com [agilent.com]

Preliminary Cytotoxic Effects of Quercetagitrin on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Research into the specific cytotoxic effects of Quercetagitrin on cancer cell lines is in a preliminary phase. Consequently, there is a limited amount of direct quantitative data and mechanistic studies available for this specific compound. This guide summarizes the currently available data for Quercetagitrin and provides a more in-depth analysis of its aglycone, Quercetin, a widely studied flavonoid with known anticancer properties. The information presented on Quercetin should be considered as a potential framework for guiding future research into the mechanisms of Quercetagitrin.

Introduction to Quercetagitrin

Quercetagitrin, or Quercetagetin-7-O-glucoside, is a flavonoid compound that can be found in various plants, including the African marigold (Tagetes erecta)[1]. Flavonoids are a class of polyphenolic compounds that have garnered significant interest in cancer research due to their potential chemopreventive and therapeutic properties[2][3][4]. These properties are often attributed to their ability to modulate various cellular signaling pathways involved in cell proliferation, apoptosis, and metastasis[5][6][7][8]. While the anticancer effects of many flavonoids, such as Quercetin, are well-documented, the specific cytotoxic profile of Quercetagitrin against cancer cell lines remains an emerging area of investigation.

Quantitative Data on Cytotoxic Effects

The following tables summarize the available quantitative data on the cytotoxic effects of Quercetagitrin and the more extensively studied Quercetin on various cancer cell lines.

Quercetagitrin: IC50 Values

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| CaSki | Cervical Cancer | Not Specified | [9] |

| MDA-MB-231 | Breast Cancer | Not Specified | [9] |

| SK-Lu-1 | Lung Cancer | Not Specified | [3][9] |

Note: Specific IC50 values for Quercetagitrin were not detailed in the available search results, though its activity was evaluated.

Quercetin: A Comparative Overview of IC50 Values

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |

| HeLa | Cervical Cancer | 100 | 24 | [6] |

| HeLa | Cervical Cancer | 25.5 | 48 | |

| HT29 | Colorectal Cancer | 75 | 72 | [10] |

| HT29 | Colorectal Cancer | 39.03 (µg/mL) | Not Specified | [5] |

| MDA-MB-231 | Triple-Negative Breast Cancer | >100 | 48 | [11] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 85 | 48 | [11] |

| MCF-7 | Breast Cancer | 73 | 48 | [11] |

| A549 | Lung Cancer | 8.65 (µg/mL) | 24 | [12] |

| A549 | Lung Cancer | 7.96 (µg/mL) | 48 | [12] |

| A549 | Lung Cancer | 5.14 (µg/mL) | 72 | [12] |

| H69 | Lung Cancer | 14.2 (µg/mL) | 24 | [12] |

| H69 | Lung Cancer | 10.57 (µg/mL) | 48 | [12] |

| H69 | Lung Cancer | 9.18 (µg/mL) | 72 | [12] |

| HL-60 | Promyelocytic Leukemia | 7.7 | 96 | [13] |

| HepG2 | Hepatoma | Not Specified | 18 | [14] |

| BT-474 | Breast Cancer | Not Specified (0-60 µM tested) | 24-72 | [15] |

| KON | Oral Cancer | Not Specified | Not Specified | [16] |

| OSC20, SAS, HN22 | Oral Squamous Cell Carcinoma | Approx. 50% viability at 160 µM | 24 | [17] |

| Caco-2, SW480 | Colorectal Cancer | Varies | 24, 48, 72 | [18] |

Experimental Protocols

Detailed experimental protocols for assessing the cytotoxic effects of Quercetagitrin are not extensively published. However, the following are standard methodologies used for evaluating the anticancer properties of flavonoids like Quercetin and would be directly applicable to the study of Quercetagitrin.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Quercetagitrin) and incubated for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (usually 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with the test compound for a specified duration, then harvested by trypsinization and washed with PBS.

-

Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight.

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Apoptosis Assay by Annexin V/PI Staining

This assay is used to differentiate between viable, apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Similar to the cell cycle analysis protocol, cells are treated and harvested.

-

Staining: The harvested cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.

-

Flow Cytometry Analysis: The stained cells are immediately analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can elucidate the effects of a compound on signaling pathways.

-

Protein Extraction: Following treatment with the test compound, cells are lysed to extract total protein. Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., caspases, Bcl-2 family proteins, cell cycle regulators), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Putative Signaling Pathways and Mechanisms of Action

Based on the extensive research on Quercetin, the following signaling pathways are likely to be modulated by Quercetagitrin, though this requires experimental verification.

Induction of Apoptosis

Quercetin has been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7][15]

-

Intrinsic Pathway: This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3.[14]

-

Extrinsic Pathway: This is initiated by the binding of ligands to death receptors, such as Fas, leading to the activation of caspase-8, which in turn activates downstream effector caspases like caspase-3.[15]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Quercetin Effects on Cell Cycle Arrest and Apoptosis and Doxorubicin Activity in T47D Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Molecular mechanisms of action of quercetin in cancer: recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Quercetin induces cell cycle arrest and apoptosis in CD133+ cancer stem cells of human colorectal HT29 cancer cell line and enhances anticancer effects of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quercetin induces caspase-dependent extrinsic apoptosis through inhibition of signal transducer and activator of transcription 3 signaling in HER2-overexpressing BT-474 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quercetin triggers cell apoptosis-associated ROS-mediated cell death and induces S and G2/M-phase cell cycle arrest in KON oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quercetin Inhibits Cell Survival and Metastatic Ability via the EMT-Mediated Pathway in Oral Squamous Cell Carcinoma [mdpi.com]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Robust LC-MS/MS Protocol for the Detection and Quantification of Quercetagitrin Metabolites in Plasma

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of Quercetagitrin and its primary metabolites in plasma. Quercetagitrin (Quercetin-7-glucoside), a flavonoid found in various plants, undergoes extensive metabolism following ingestion. The primary metabolic pathways include deglycosylation to its aglycone, quercetin, followed by Phase II conjugation reactions such as glucuronidation, sulfation, and methylation.[1][2] This protocol provides a comprehensive workflow, from plasma sample preparation using protein precipitation to optimized chromatographic separation and mass spectrometric detection, enabling researchers to accurately perform pharmacokinetic and metabolic studies of this compound.

Metabolic Pathway of Quercetagitrin

Following oral administration, Quercetagitrin is first hydrolyzed to its aglycone, quercetin, primarily by intestinal microflora.[2] Quercetin is then absorbed and undergoes extensive Phase I and Phase II metabolism in the enterocytes and liver.[1][2] The major circulating metabolites in plasma are conjugated forms, including glucuronidated, sulfated, and methylated derivatives of quercetin.[1][3][4]

Caption: Metabolic conversion of Quercetagitrin to its major plasma metabolites.

Experimental Protocol

This protocol is optimized for the analysis of Quercetagitrin metabolites from plasma samples.

Materials and Reagents

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Methanol (LC-MS grade)

-

Reference standards for Quercetagitrin, Quercetin, and its metabolites (if available)

-

Internal Standard (IS), e.g., a structurally similar flavonoid not present in the sample.

Plasma Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of Internal Standard (IS) working solution and vortex briefly.

-

Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitute the dried extract in 100 µL of 50:50 (v/v) water:acetonitrile.

-

Vortex for 30 seconds and transfer to an LC autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

A standard UHPLC system coupled to a triple quadrupole mass spectrometer is recommended.

Table 1: Chromatographic Conditions

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[5] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[5] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | See Table 2 |

Table 2: LC Gradient Program

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 5 |

| 1.0 | 5 |

| 8.0 | 60 |

| 9.0 | 95 |

| 11.0 | 95 |

| 11.1 | 5 |

| 14.0 | 5 |

Table 3: Mass Spectrometry Conditions

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative[6][7] |

| Ion Spray Voltage | -4500 V |

| Source Temperature | 550°C |

| Curtain Gas | 35 psi |

| Collision Gas | Nitrogen |

| Acquisition Mode | Multiple Reaction Monitoring (MRM)[8] |

Data Presentation: MRM Transitions

The following table summarizes the proposed MRM transitions for Quercetagitrin and its key metabolites. These values should be optimized for the specific instrument being used. The precursor ion for quercetin is m/z 301 in negative mode.[9] Fragmentation often involves cleavage of the C-ring.[10]

Table 4: Multiple Reaction Monitoring (MRM) Transitions for Quercetagitrin and its Metabolites

| Compound | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Putative Identity |

|---|---|---|---|

| Quercetagitrin | 463.08 | 301.03 | Quantifier |

| 463.08 | 271.02 | Qualifier | |

| Quercetin | 301.03 | 178.99 | Quantifier |

| 301.03 | 151.00 | Qualifier | |

| Quercetin-glucuronide | 477.07 | 301.03 | Quantifier (loss of glucuronide) |

| 477.07 | 175.02 | Qualifier (glucuronic acid fragment) | |

| Quercetin-sulfate | 381.00 | 301.03 | Quantifier (loss of sulfate) |

| 381.00 | 151.00 | Qualifier | |

| Isorhamnetin (Methyl-quercetin) | 315.05 | 300.02 | Quantifier (loss of CH₃) |

| | 315.05 | 271.02 | Qualifier |

Experimental Workflow Visualization

The entire process from sample collection to data analysis is outlined below.

Caption: Step-by-step workflow for plasma sample analysis.

Conclusion

This application note provides a comprehensive and detailed LC-MS/MS protocol for the analysis of Quercetagitrin metabolites in plasma. The described methods for sample preparation, chromatographic separation, and mass spectrometric detection are robust and sensitive. By utilizing the provided MRM transitions and workflow, researchers can effectively identify and quantify key metabolites, facilitating a deeper understanding of the pharmacokinetic profile of Quercetagitrin. The methodologies are grounded in established practices for flavonoid analysis and can be adapted to various research needs in the fields of pharmacology, toxicology, and natural product chemistry.

References

- 1. Quercetin: A Molecule of Great Biochemical and Clinical Value and Its Beneficial Effect on Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. agilent.com [agilent.com]

- 4. Transit and Metabolic Pathways of Quercetin in Tubular Cells: Involvement of Its Antioxidant Properties in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liquid chromatography-tandem mass spectroscopy assay for quercetin and conjugated quercetin metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A fragmentation study of dihydroquercetin using triple quadrupole mass spectrometry and its application for identification of dihydroflavonols in Citrus juices - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Enzyme Inhibition Kinetics of Quercetagitrin on PTPN6 and PTPN9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein tyrosine phosphatases (PTPs) are critical regulators of signal transduction pathways, and their dysregulation is implicated in numerous diseases, including cancer and metabolic disorders. PTPN6 (also known as SHP-1) and PTPN9 (also known as SHP-2) are two such phosphatases that have emerged as promising therapeutic targets. Quercetagitrin, a flavonoid glycoside, has been identified as a dual inhibitor of both PTPN6 and PTPN9.[1] These application notes provide a detailed overview of the enzyme inhibition kinetics of Quercetagitrin on PTPN6 and PTPN9, along with comprehensive experimental protocols for researchers in the field of drug discovery and development.

Data Presentation: Inhibition Kinetics of Quercetagitrin

The inhibitory activity of Quercetagitrin against PTPN6 and PTPN9 has been characterized, revealing its potential as a dual-target inhibitor. The key quantitative data are summarized in the table below.

| Parameter | PTPN6 | PTPN9 | Reference |

| IC50 | 1 µM | 1.7 µM | [1] |

| Inhibition Type | Competitive | Competitive | [1] |

| Inhibition Constant (Ki) | ~0.33 µM | ~0.57 µM | [1] |

| Hill Coefficient (nH) | 1.3 | 2 | [1] |

| Substrate Used | DiFMUP | DiFMUP | [1] |

| Enzyme Source | Recombinant | Recombinant | [1] |

Note: The Ki values were calculated based on the Cheng-Prusoff equation for competitive inhibition, using the reported IC50 and a substrate concentration of 2 x Km as described in the source literature.[1]

Signaling Pathways

PTPN6 and PTPN9 are key negative regulators in several signaling pathways. Their inhibition by Quercetagitrin can lead to the modulation of these pathways, which is of significant therapeutic interest.

PTPN6 Signaling Pathway

PTPN6 is known to play a crucial role in negatively regulating the JAK/STAT signaling pathway. It can directly interact with and dephosphorylate Janus kinases (JAKs), such as JAK3, thereby preventing the subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, like STAT3. Inhibition of PTPN6 by Quercetagitrin would, therefore, lead to a sustained activation of the JAK/STAT pathway.

References

Application Notes and Protocols: Molecular Docking Simulation of Quercetagitrin with Target Proteins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the molecular docking simulation of Quercetagitrin with various target proteins. Quercetagitrin, a flavonoid glycoside found in plants like the African marigold (Tagetes erecta), has garnered significant interest for its therapeutic potential, including anti-inflammatory, neuroprotective, and anti-diabetic properties.[1] Molecular docking simulations are a powerful computational tool to elucidate the binding mechanisms of Quercetagitrin to its protein targets, thereby aiding in drug discovery and development.

Introduction to Quercetagitrin and its Targets

Quercetagitrin (Quercetagetin-7-O-glucoside) is a natural flavonoid that has been shown to interact with several key proteins involved in various disease pathways.[1] Understanding these interactions at a molecular level is crucial for optimizing its therapeutic efficacy. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity, and the nature of the interactions, such as hydrogen bonds and hydrophobic interactions.

Key Target Proteins for Quercetagitrin:

-

Protein Tyrosine Phosphatases (PTPs): Quercetagitrin is a known dual-target inhibitor of PTPN6 and PTPN9, which are implicated in type 2 diabetes.[1][2][3]

-

NF-κB Pathway Proteins: It can modulate the NF-κB signaling pathway, which plays a central role in inflammation.[1]

-

Akt (Protein Kinase B) Signaling Proteins: Quercetagitrin can influence the Akt signaling pathway, which is crucial for cell survival and metabolism.[3]

-

AMPK (AMP-activated protein kinase) Signaling Proteins: It is also known to activate the AMPK signaling pathway, a key regulator of cellular energy homeostasis.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of Quercetagitrin and the related compound Quercetin with their target proteins.

Table 1: Inhibitory Activity of Quercetagitrin

| Target Protein | IC50 Value | Reference |

| PTPN6 | 1 μM | [1] |

| PTPN9 | 1.7 μM | [1] |

Table 2: Binding Affinities of Quercetin with Various Target Proteins (for comparative reference)

| Target Protein | Binding Affinity (kcal/mol) | Reference |

| Dopaminergic D2 Receptor | -9.7 | [4] |

| Dopaminergic D3 Receptor | -8.5 | [4] |

| Serotoninergic 5HT3 Receptor | -7.9 | [4] |

| Muscarinic M4 Receptor | -9.2 | [4] |

| 67-kDa laminin receptor (37LRP) | -8.0 | [5] |

| Inducible Nitric Oxide Synthase (iNOS) | -97.17 (interaction energy in kJ/mol) | [6] |

| Mitogen-activated protein kinase 14 (MAPK14) | -9.7 | [7][8] |

| Serum- and glucocorticoid-regulated kinase 1 (SGK-1) | -9.5 | [7][8] |

| WNT-3 | -8.3 | [9] |

| ACE2 | -8.3 | [9] |

| Lrp 6 | -9.3 | [9] |

| KRAS | -7.14 | [10] |

| STAT3 | - | [10] |

| TP53 | - | [10] |

| MAPK1 | - | [10] |

| MAPK3 | - | [10] |

Experimental Protocols for Molecular Docking

This section provides detailed protocols for performing molecular docking simulations of Quercetagitrin with its target proteins.

Protocol 1: Molecular Docking of Quercetagitrin with PTPN6 and PTPN9 using Schrödinger Maestro

This protocol is adapted from a study on the dual inhibition of PTPN6 and PTPN9 by Quercetagitrin.[3]

3.1.1. Ligand Preparation:

-

Obtain Ligand Structure: Download the 3D structure of Quercetagitrin from the PubChem database (CID 5320826) in SDF format.[3]

-

Ligand Preparation using LigPrep:

-

Import the SDF file into Schrödinger Maestro.

-

Use the LigPrep tool to generate low-energy 3D conformations of the ligand.

-

Ensure the generation of possible ionization states at a physiological pH of 7.0 ± 2.0 using Epik.

-

Generate tautomers and stereoisomers if necessary.

-

Minimize the energy of the resulting structures using the OPLS3e force field.

-

3.1.2. Protein Preparation:

-

Obtain Protein Structures: Download the crystal structures of PTPN6 (PDB ID: 3PS5) and PTPN9 (PDB ID: 4GE6) from the Protein Data Bank (PDB).[2]

-

Protein Preparation using Protein Preparation Wizard:

-

Import the PDB files into Schrödinger Maestro.

-

Use the Protein Preparation Wizard to preprocess the structures.

-

Assign bond orders, add hydrogens, and create disulfide bonds.

-

Fill in missing side chains and loops using Prime.

-

Remove all water molecules beyond 5 Å from the het group.

-

Optimize the hydrogen bond assignment using PROPKA at pH 7.0.

-

Minimize the energy of the structure using the OPLS3e force field, allowing the heavy atoms to converge to an RMSD of 0.30 Å.

-

3.1.3. Receptor Grid Generation:

-

Define the Binding Site: Define the active site for docking by selecting the catalytic site residues of PTPN6 and PTPN9.[3]

-

Generate the Grid: Use the Receptor Grid Generation tool to create a grid box centered on the defined active site. The size of the grid box should be sufficient to accommodate the ligand (e.g., 20 x 20 x 20 Å).

3.1.4. Molecular Docking:

-

Perform Docking: Use the Glide tool for docking.

-

Set Docking Precision: Choose the Standard Precision (SP) or Extra Precision (XP) mode.

-

Ligand Docking: Dock the prepared Quercetagitrin conformations into the generated receptor grids for both PTPN6 and PTPN9.

-